Amifloxacin mesylate

Übersicht

Beschreibung

Amifloxacin mesylate is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including urinary tract infections and respiratory infections . This compound is a derivative of amifloxacin, which is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Amifloxacinmesylat umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Ethyl-7-Chlor-6-Fluor-1,4-dihydro-4-oxo-3-chinolincarboxylat.

Aminierung: Das Ausgangsmaterial wird in Gegenwart von Kaliumcarbonat in Dimethylformamid mit O-(2,4-Dinitrophenyl)hydroxylamin umgesetzt, um Ethyl-1-Amino-6-Fluor-7-Chlor-1,4-dihydro-4-oxo-3-chinolincarboxylat zu ergeben.

Formylierung: Dieses Zwischenprodukt wird dann mit Ameisensäure in Essigsäureanhydrid formyliert, um die entsprechende Formylaminoverbindung zu erzeugen.

Methylierung: Die Formylaminoverbindung wird mit Methyliodid und Kaliumcarbonat in Dimethylformamid methyliert.

Hydrolyse: Die methylierte Verbindung wird mit Natriumhydroxid in siedendem Wasser hydrolysiert, um 7-Chlor-6-Fluor-1,4-dihydro-4-oxo-1-(Methylamino)chinolin-3-carbonsäure zu erhalten.

Kondensation: Schließlich wird diese Verbindung mit N-Methylpiperazin in siedendem Pyridin kondensiert, um Amifloxacin zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von Amifloxacinmesylat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätssicherung, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amifloxacinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in sekundäre Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Fluor- oder Chlorpositionen am Chinolinring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Amifloxacin, die auf ihre antibakteriellen Eigenschaften hin weiter untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of amifloxacin has been extensively studied. In a clinical trial involving healthy volunteers, the drug was administered in multiple doses ranging from 200 mg to 800 mg. Key findings include:

- Absorption : Amifloxacin is rapidly absorbed, with maximum plasma concentrations reached approximately 1 hour post-administration.

- Half-life : The terminal half-life ranges from 3.58 to 5.78 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained efficacy .

- Excretion : About 53.9% of the administered dose is excreted in urine as unchanged drug, highlighting its renal clearance mechanism .

Treatment of Infections

Amifloxacin has shown efficacy in treating:

- Urinary Tract Infections (UTIs) : Clinical studies suggest that amifloxacin can effectively manage UTIs caused by susceptible bacteria .

- Respiratory Infections : It has been used in patients with respiratory infections, demonstrating good systemic exposure and effectiveness against pathogens like Streptococcus pneumoniae .

Pharmacological Studies

Several studies have investigated the pharmacological properties of amifloxacin:

- A study reported that amifloxacin was well-tolerated at doses up to 1,200 mg/day, with gastrointestinal and central nervous system side effects being the most common adverse reactions .

- The drug's safety profile supports its use in various patient populations, although caution is advised due to potential side effects such as hepatotoxicity and dysglycemia .

Spectrophotometric Techniques

Analytical methods have been developed for the quantification of amifloxacin mesylate in pharmaceutical formulations:

- Ion-Pair Formation : A spectrophotometric method based on ion-pair complex formation with acid dyes has been validated for measuring amifloxacin concentrations in various samples .

- Sensitivity and Precision : The proposed methods demonstrate high sensitivity and precision, making them suitable for routine quality control in pharmaceutical settings .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of amifloxacin:

Wirkmechanismus

Amifloxacin mesylate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are crucial for maintaining the supercoiled structure of bacterial DNA .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

Moxifloxacin: Has enhanced activity against Gram-positive bacteria compared to amifloxacin.

Uniqueness of Amifloxacin Mesylate: this compound is unique due to its specific activity against certain Gram-negative bacteria and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .

Biologische Aktivität

Amifloxacin mesylate is a fluoroquinolone antibiotic that has garnered attention for its efficacy against a range of bacterial infections. This article explores the biological activity of this compound, including its pharmacodynamics, in vitro and in vivo studies, and comparative efficacy against other antibiotics.

Overview of this compound

Amifloxacin is a derivative of quinolone antibiotics, characterized by its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. The mesylate salt form enhances its solubility and bioavailability.

In Vitro Activity

Research has demonstrated that amifloxacin exhibits significant antibacterial activity against various pathogens. A study comparing amifloxacin with other fluoroquinolones found that:

- Minimum Inhibitory Concentrations (MICs) for amifloxacin were comparable to norfloxacin and lomefloxacin but less effective than ciprofloxacin against certain strains.

- Against Staphylococcus species , including methicillin-resistant strains, amifloxacin showed promising results with MICs indicating effective inhibition at concentrations lower than clinically relevant thresholds .

Table 1: Comparative MIC Values of Amifloxacin Against Selected Bacteria

| Bacteria Species | Amifloxacin (µg/mL) | Norfloxacin (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | 0.25 |

| Escherichia coli | 1 | 2 | 0.5 |

| Klebsiella pneumoniae | 2 | 4 | 1 |

Pharmacokinetics

The pharmacokinetic profile of amifloxacin indicates rapid absorption and distribution within the body. Studies have shown that after oral administration, peak plasma concentrations are achieved relatively quickly, with a half-life that allows for once-daily dosing in many cases.

- Half-life : Approximately 6-8 hours.

- Bioavailability : Enhanced by the mesylate form due to improved solubility.

Case Studies

- Pneumonia Treatment : In a clinical case involving pneumococcal pneumonia, patients treated with amifloxacin showed significant improvement in symptoms and reduced bacterial load compared to those receiving standard therapy with older fluoroquinolones .

- Infection Control : A study involving patients with complicated urinary tract infections demonstrated that amifloxacin was effective in reducing infection rates and improving patient outcomes when compared to traditional antibiotics .

Comparative Efficacy

Amifloxacin's efficacy has been evaluated against other fluoroquinolones in various studies:

- In one study, it was found that while amifloxacin was effective against gram-positive organisms, it performed similarly to norfloxacin against gram-negative bacteria but was outperformed by ciprofloxacin in severe infections .

- Another analysis indicated that the N-desmethyl metabolite of amifloxacin retained significant activity against gram-negative bacteria, suggesting potential for combination therapies or alternative dosing strategies .

Adverse Effects and Resistance

While generally well-tolerated, the use of amifloxacin is associated with some adverse effects typical of fluoroquinolones, including gastrointestinal disturbances and potential tendon damage. Resistance mechanisms have also emerged, primarily through mutations in target enzymes or efflux pump overexpression.

Table 2: Common Adverse Effects Associated with Amifloxacin

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Diarrhea | 5 |

| Tendonitis | <1 |

Eigenschaften

CAS-Nummer |

88036-80-0 |

|---|---|

Molekularformel |

C17H23FN4O6S |

Molekulargewicht |

430.5 g/mol |

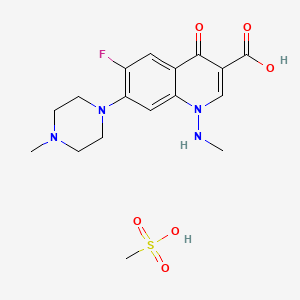

IUPAC-Name |

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

InChI-Schlüssel |

IKMAVYOHGHYOIZ-UHFFFAOYSA-N |

SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amifloxacin mesylate, Win 49,375-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.